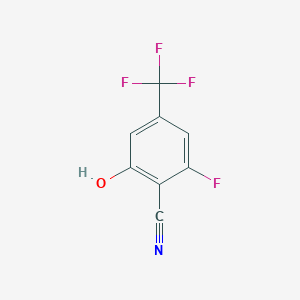

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

2-fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEWZBJUHIBWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C#N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluoro and trifluoromethyl groups onto a benzonitrile core through electrophilic aromatic substitution reactions. The hydroxy group can be introduced via nucleophilic substitution or hydroxylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluoro or trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the nitrile group produces an amine derivative.

Scientific Research Applications

Drug Development

The trifluoromethyl group is known to significantly influence the pharmacokinetics and pharmacodynamics of drug candidates. Compounds containing this group often exhibit improved metabolic stability and bioavailability. For example, a study highlighted the importance of trifluoromethylated compounds in developing inhibitors for various kinases, which are crucial in cancer therapy .

Inhibitors of Sphingosine Kinase 2

Recent research has demonstrated that derivatives of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile can act as selective inhibitors of Sphingosine Kinase 2 (SphK2). The presence of the trifluoromethyl moiety enhances binding affinity, making these compounds promising candidates for treating diseases such as cancer and inflammation .

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. The incorporation of halogen atoms at specific positions on the aromatic ring has been linked to enhanced antibacterial properties against a range of pathogens .

Antioxidant Activity

Research indicates that certain derivatives possess antioxidant properties, which can mitigate oxidative stress in biological systems. The compound's structure allows it to scavenge free radicals effectively, contributing to its potential use in therapeutic applications aimed at oxidative stress-related diseases .

Data Table: Summary of Applications

Case Study 1: SphK2 Inhibitors

A series of experiments demonstrated that compounds derived from this compound exhibited potent inhibition of SphK2, with one derivative showing an IC50 value significantly lower than existing treatments. This highlights the potential for developing targeted therapies for cancer treatment based on this compound's structure .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. Results showed that modifications at the 6-position (where fluorine is located) led to enhanced activity compared to non-fluorinated analogs, suggesting a strategic approach for designing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound’s unique properties arise from its substituent arrangement. Below is a comparison with key analogs:

Physicochemical Properties

- Solubility: Hydroxyl and cyano groups confer moderate polarity, but trifluoromethyl reduces aqueous solubility. Analogues like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile exhibit even lower solubility due to aromatic stacking.

- Stability : The target compound’s hydroxyl group may lead to degradation under acidic/basic conditions, whereas 2-Fluoro-6-methylbenzonitrile (methyl substituent) shows greater stability.

Biological Activity

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C8H4F4N1O

- Molecular Weight: 201.12 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its effects on various biological pathways, including antimicrobial and antitumor activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against a range of pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | Staphylococcus aureus | 32 µg/mL |

| Example B | Escherichia coli | 16 µg/mL |

| This compound | Candida albicans | 8 µg/mL |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

Case Studies

- Antitumor Activity : A study evaluated the effects of fluorinated benzonitriles on cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation and induced apoptosis in human cancer cells, suggesting a potential role as anticancer agents .

- Enzyme Inhibition : Another research effort focused on the inhibitory effects of trifluoromethylated compounds on branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The study found that these compounds could significantly reduce enzyme activity, potentially altering metabolic pathways relevant to tumor growth .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest that the compound has favorable absorption characteristics, with studies indicating good bioavailability when administered orally.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | ~70% |

| Half-life | 4 hours |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or hydroxylation of pre-fluorinated benzonitrile derivatives. For example, introducing the hydroxyl group at the ortho-position relative to the cyano group may involve using a protected phenol intermediate followed by deprotection under mild acidic conditions . Fluorination can be achieved via halogen exchange (Halex reaction) using KF or CsF in polar aprotic solvents like DMF or DMSO .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve substituent positions and verify the absence of regioisomers. For example, the hydroxyl proton in ¹H NMR will show a broad peak (~5–6 ppm) due to hydrogen bonding .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can detect impurities at ppm levels. Relative response factors (RRFs) for related analogs, such as 4-amino-2-(trifluoromethyl)benzonitrile, should be calibrated to account for detector variability .

Advanced Research Questions

Q. How does the electronic environment of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) can model the electron-withdrawing effects of the -CF₃ group. This group reduces electron density on the aromatic ring, directing electrophilic substitution to the meta-position relative to the cyano group. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can confirm regioselectivity .

Q. What strategies mitigate competing side reactions during hydroxyl group functionalization (e.g., acylation or alkylation)?

- Methodology : Protect the hydroxyl group as a silyl ether (e.g., TBS or TMS) prior to functionalization to prevent oxidation or undesired nucleophilic attack. Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group without degrading the trifluoromethyl or cyano moieties .

Q. How do steric and electronic effects of substituents impact the compound’s stability under thermal or photolytic conditions?

- Methodology : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) combined with UV-Vis spectroscopy can assess degradation pathways. The ortho-fluoro and hydroxyl groups may form intramolecular hydrogen bonds, enhancing thermal stability compared to analogs like 2-Fluoro-4-(trifluoromethyl)benzonitrile .

Q. How can computational modeling resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology : Use molecular docking or molecular dynamics simulations to compare steric hindrance and solvation effects across reaction conditions. For example, discrepancies in amidation yields may arise from solvent polarity effects on transition states, which can be modeled using COSMO-RS .

Q. What is the mechanism of regioselectivity in electrophilic aromatic substitution reactions involving this compound?

- Methodology : Frontier molecular orbital (FMO) analysis via DFT identifies the most nucleophilic positions on the aromatic ring. Experimentally, bromination (e.g., with Br₂/FeBr₃) will preferentially occur at the meta-position to the electron-withdrawing cyano group, as observed in analogs like 4-Chloro-3-(trifluoromethyl)benzonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.